molecular formula C15H21NO2 B312273 N-cyclohexyl-2-ethoxybenzamide

N-cyclohexyl-2-ethoxybenzamide

Cat. No.: B312273
M. Wt: 247.33 g/mol
InChI Key: UZEQTXVRQNHELM-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy substituent on the benzene ring and a cyclohexyl group attached to the amide nitrogen. It has been identified as a synthetic intermediate or impurity in pharmaceutical processes, such as the synthesis of repaglinide, where it is listed as impurity 13 . Its molecular formula is presumed to be C₁₅H₂₁NO₂, with a molecular weight of approximately 247.34 g/mol. The ethoxy group enhances lipophilicity, while the cyclohexyl moiety may contribute to metabolic stability compared to aromatic substituents.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-cyclohexyl-2-ethoxybenzamide

InChI

InChI=1S/C15H21NO2/c1-2-18-14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17)

InChI Key

UZEQTXVRQNHELM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2CCCCC2

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-cyclohexyl-2-ethoxybenzamide and analogous benzamide derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Toxicity/Safety
This compound 2-ethoxy, cyclohexyl amide C₁₅H₂₁NO₂ ~247.34 Pharmaceutical intermediate/impurity; moderate lipophilicity No direct toxicity data; presumed safer than alkyl-chain analogs (e.g., ethylhexyl)
N-Cyclohexyl-2-hydroxybenzamide 2-hydroxy, cyclohexyl amide C₁₃H₁₇NO₂ 219.28 Higher polarity due to hydroxy group; potential for hydrogen bonding Unreported; hydroxy group may reduce bioavailability
N-(2-Ethylhexyl)benzamide Benzamide with 2-ethylhexyl group C₁₅H₂₃NO 233.35 Used in R&D high lipophilicity Acute toxicity (Category 4: oral, dermal, inhalation)
N-{2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-2-oxoethyl}-4-ethoxybenzamide 4-ethoxy, dichlorobenzylidene hydrazino C₁₈H₁₈Cl₂N₃O₂ 394.26 Increased electron-withdrawing effects from Cl atoms; potential antimicrobial activity Likely higher toxicity due to halogenated groups
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide 2-ethoxyethoxy, 4-amino-2-methylphenyl C₁₈H₂₂N₂O₃ 314.38 Extended ethoxy chain enhances lipophilicity; potential CNS applications Unreported; amino group may introduce reactivity concerns

Structural and Functional Insights

Substituent Position and Electronic Effects: The 2-ethoxy group in this compound provides moderate electron-donating effects, enhancing solubility in organic solvents compared to the 2-hydroxy analog (). In contrast, 4-ethoxy substituents () may alter electronic distribution, affecting binding affinity in biological systems.

Impact of N-Substituents :

  • The cyclohexyl group in the target compound likely improves metabolic stability over linear alkyl chains (e.g., 2-ethylhexyl in ), which are associated with higher acute toxicity (Category 4).
  • Aromatic N-substituents (e.g., dichlorobenzylidene in ) may enhance binding to hydrophobic pockets in proteins but could also raise toxicity risks.

Polarity: Hydroxy-substituted analogs () are more polar, impacting bioavailability and excretion profiles.

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